Technical Guide: BocNH-PEG8-CH2CH2COONHS
Technical Guide: BocNH-PEG8-CH2CH2COONHS
A comprehensive overview for researchers, scientists, and drug development professionals on the structure, properties, and applications of the heterobifunctional crosslinker, BocNH-PEG8-CH2CH2COONHS.
Introduction
BocNH-PEG8-CH2CH2COONHS, also known as t-Boc-N-amido-PEG8-NHS ester, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and proteomics.[1][2] It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a flexible spacer. This unique structure allows for the sequential and controlled conjugation of two different molecules.
The molecule consists of three primary functional components:
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A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine.[2][3]
-
An eight-unit polyethylene glycol (PEG8) spacer , which is hydrophilic and increases the solubility and stability of the resulting conjugate in aqueous media.[2][3]
-
An N-hydroxysuccinimide (NHS) ester , an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2]
This combination of features makes BocNH-PEG8-CH2CH2COONHS an invaluable tool for developing complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
Chemical Properties and Structure
The physicochemical properties of BocNH-PEG8-CH2CH2COONHS are summarized below. These values are critical for calculating reaction stoichiometries, ensuring solubility, and proper handling and storage.
Quantitative Data Summary
| Property | Value | References |
| Systematic Name | t-Boc-N-amido-PEG8-NHS ester | [2] |
| CAS Number | 2009357-80-4 | [2][5][6] |
| Molecular Formula | C28H50N2O14 | [2][5][6] |
| Molecular Weight | 638.7 g/mol | [2][5][6] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C, keep dry and protected from light | [2][7] |
Molecular Structure and Functional Components
The versatility of BocNH-PEG8-CH2CH2COONHS stems from its distinct functional domains, as illustrated in the diagram below.
Mechanism of Action and Key Applications
The primary mechanism of this linker involves a two-stage reaction strategy. First, the NHS ester reacts with a primary amine on a target molecule (Molecule A). Following this conjugation and any necessary purification, the Boc group is chemically removed to expose a new primary amine, which can then be coupled to a second molecule (Molecule B).
General Reaction Workflow
The logical flow for utilizing this bifunctional linker is depicted below. This process enables the precise assembly of complex bioconjugates.
Key Applications
-
PROTAC Development : This linker is ideal for synthesizing PROTACs, which require connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4] The defined length of the PEG8 spacer is critical for optimally positioning the two proteins to facilitate ubiquitination and subsequent degradation.
-
Antibody-Drug Conjugates (ADCs) : In ADC development, the linker can be used to attach a cytotoxic payload to an antibody.[8] The hydrophilic PEG spacer enhances the pharmacokinetic properties of the ADC, improving its solubility and reducing aggregation.[3][8]
-
Surface Modification : The linker can be used to tether proteins, peptides, or other biomolecules to amine-functionalized surfaces for applications in biosensors, microarrays, and biocompatible materials.
-
Peptide and Oligonucleotide Labeling : It is used to conjugate labels (like fluorescent dyes or biotin) to amine-modified oligonucleotides or peptides for use in diagnostic assays.[2]
Experimental Protocols
The following section provides a detailed, generalized methodology for the conjugation of BocNH-PEG8-CH2CH2COONHS to a protein.
Protein Conjugation via NHS Ester Reaction
This protocol outlines the steps for labeling a protein containing accessible primary amines (e.g., lysine residues) with the linker.
A. Materials Required
-
Protein of interest (2-10 mg/mL)
-
BocNH-PEG8-CH2CH2COONHS
-
Reaction Buffer : Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.2-7.4 or 50 mM sodium borate (B1201080) buffer at pH 8.5. Avoid buffers containing primary amines like Tris or glycine.[9][10]
-
Solvent : Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
Quenching Buffer : 1 M Tris-HCl or 1 M Glycine, pH 7.4.
-
Purification System: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (gel filtration) columns.[9][10]
B. Pre-Reaction Preparations
-
Buffer Exchange : If the protein solution contains interfering primary amines (e.g., Tris buffer), exchange it into the appropriate Reaction Buffer using dialysis or a desalting column.[10][11]
-
Equilibrate Reagents : Allow the vial of BocNH-PEG8-CH2CH2COONHS to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[9][10][11]
-
Prepare Linker Solution : Immediately before use, dissolve the required amount of BocNH-PEG8-CH2CH2COONHS in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] Do not store this solution, as the NHS ester is moisture-sensitive.[9]
C. Conjugation Procedure
-
Calculate Molar Ratio : Determine the desired molar excess of linker to protein. A 10- to 20-fold molar excess is a common starting point for antibodies.[9] This ratio should be optimized for each specific protein.
-
Reaction Initiation : Add the calculated volume of the 10 mM linker solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9][10]
-
Incubation : Incubate the reaction mixture at room temperature for 60 minutes or on ice for 2 hours.[9][10] Protect from light if any components are light-sensitive.
-
Quenching (Optional) : To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11] This step consumes any unreacted NHS ester.
D. Purification
-
Removal of Excess Linker : Remove unreacted linker and byproducts from the protein conjugate using dialysis against PBS (at least 3 buffer changes) or a size-exclusion/gel filtration column equilibrated with PBS.[9][10]
-
Characterization : Analyze the conjugate using techniques such as SDS-PAGE (to observe mass shift), mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the protein's activity is retained.
E. Storage
-
Store the final purified conjugate under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG8-NHS ester, 2009357-80-4 | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. N-Boc-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 8. NH2-PEG8-CH2CH2COOtBu | CAS:756526-06-4 | Biopharma PEG [biochempeg.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. furthlab.xyz [furthlab.xyz]
